4-Benzoyl-D-phenylalanine
CAS No.: 201466-03-7
Cat. No.: VC21542370
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201466-03-7 |
---|---|
Molecular Formula | C16H15NO3 |
Molecular Weight | 269.29 g/mol |
IUPAC Name | (2R)-2-amino-3-(4-benzoylphenyl)propanoic acid |
Standard InChI | InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 |
Standard InChI Key | TVIDEEHSOPHZBR-CQSZACIVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
4-Benzoyl-D-phenylalanine is characterized by its molecular formula C₁₆H₁₅NO₃, representing the D-enantiomer of phenylalanine with a benzoyl group addition at the para position of the phenyl ring . This modification significantly alters the properties of the parent D-phenylalanine molecule, creating a compound with distinct characteristics and applications.
Synthesis Methods
The synthesis of 4-Benzoyl-D-phenylalanine can be inferred from similar benzoyl-phenylalanine derivatives described in the literature. Though no direct synthesis route is provided in the search results specifically for 4-Benzoyl-D-phenylalanine, related compounds follow a general synthetic approach.
General Synthetic Route
Based on the synthesis of similar derivatives such as 4'-fluoro-p-benzoyl-DL-phenylalanine, the synthesis likely involves a Friedel-Crafts acylation reaction between benzoyl chloride and D-phenylalanine or its precursors in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction facilitates the attachment of the benzoyl group to the para position of the phenyl ring in D-phenylalanine.
Alternative Synthetic Approaches
Alternative approaches might include:
-
Starting with 4-methylbenzophenone, followed by bromination of the methyl group
-
Reaction with ethyl acetamidocyanoacetate to form an intermediate
-
Hydrolysis and decarboxylation to yield the desired 4-benzoyl-phenylalanine
-
Separation of the D-enantiomer through chiral resolution techniques
These methods would be similar to those described for the synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine and other derivatives detailed in the Royal Society of Chemistry publication .
Applications in Scientific Research
4-Benzoyl-D-phenylalanine demonstrates remarkable versatility across multiple scientific disciplines, making it a valuable compound for researchers in various fields.
Pharmaceutical Development
In pharmaceutical research, 4-Benzoyl-D-phenylalanine serves as a key intermediate in the synthesis of peptide-based drugs . The unique structure of this compound allows it to contribute specific properties to pharmaceutical formulations, potentially enhancing their stability, bioavailability, or target specificity. The D-configuration may also provide resistance to enzymatic degradation, an important consideration in drug development.
Biochemical Research
Researchers utilize 4-Benzoyl-D-phenylalanine in studies investigating protein synthesis and enzyme activity . This application builds on the general properties of D-phenylalanine, which has been found to block enkephalin degradation by the enzyme carboxypeptidase A . Additionally, the benzoyl group modification likely confers photoreactive properties that could be exploited in photoaffinity labeling experiments to study protein-ligand interactions.
Food Industry Applications
In food science, 4-Benzoyl-D-phenylalanine functions as both a flavoring agent and stabilizer . These applications may leverage the compound's ability to enhance sensory attributes while preserving product quality and safety. This application builds upon the general use of phenylalanine in food and drink products .
Material Science Research
Researchers in material science explore 4-Benzoyl-D-phenylalanine for the development of advanced materials, including polymers and coatings that require specific functional characteristics . The unique structural elements of this compound likely contribute to the physical and chemical properties of these materials.
Biological Activities and Pharmacological Properties
The biological activities of 4-Benzoyl-D-phenylalanine can be partially understood through information about D-phenylalanine itself, with the benzoyl modification likely altering these properties in significant ways.
Neurological Interactions
While D-phenylalanine appears to cross the blood-brain barrier less efficiently than L-phenylalanine , the benzoyl modification in 4-Benzoyl-D-phenylalanine might further alter this property. L-phenylalanine has been shown to function as a competitive antagonist at the glycine binding site of NMDA receptors and at glutamate binding sites of AMPA receptors . The effects of the D-isomer with benzoyl modification require further investigation.
Comparative Analysis with Related Compounds
Understanding 4-Benzoyl-D-phenylalanine in context requires comparison with related compounds and derivatives.
Comparison with Other Benzoyl-Phenylalanine Derivatives
Several benzoyl-phenylalanine derivatives have been synthesized and studied, including 4'-fluoro-p-benzoyl-DL-phenylalanine, 4'-iodo-p-benzoyl-DL-phenylalanine, and 4'-nitro-p-benzoyl-DL-phenylalanine . These compounds differ in the substitution on the benzoyl group, which likely affects their physical properties, reactivity, and biological activities. A comprehensive comparison would require additional experimental data.
D- vs. L-Phenylalanine Derivatives
The stereochemistry of phenylalanine significantly impacts its biological activities. While L-phenylalanine is a natural amino acid involved in protein synthesis and serves as a precursor to tyrosine, dopamine, norepinephrine, and epinephrine , D-phenylalanine exhibits different pharmacological properties. The benzoyl modification of D-phenylalanine creates a compound with potentially unique biological activities that merit further investigation.
Current Research and Future Perspectives
The unique properties of 4-Benzoyl-D-phenylalanine continue to drive research interest across multiple scientific domains.
Emerging Applications
Current research likely focuses on exploring novel applications of 4-Benzoyl-D-phenylalanine in pharmaceutical development, particularly in peptide-based drug design where the D-configuration provides resistance to enzymatic degradation. The compound's potential in photoaffinity labeling, given the presence of the photoreactive benzoyl group, represents another promising research direction.
Future Research Directions
Future investigations might focus on:
-
Detailed structure-activity relationship studies to optimize properties for specific applications
-
Development of more efficient synthetic routes with higher yields and stereoselectivity
-
Exploration of biological activities through in vitro and in vivo studies
-
Investigation of potential therapeutic applications based on its pharmacological properties
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume